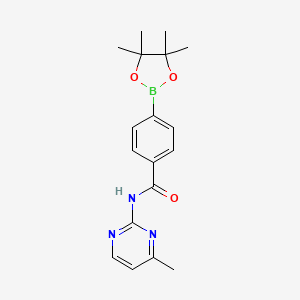

N-(4-methylpyrimidin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Description

N-(4-methylpyrimidin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a boronic ester-containing benzamide derivative. Its structure comprises a benzamide core substituted with a 4-methylpyrimidin-2-yl amine group and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl moiety. The boronic ester group is critical for Suzuki-Miyaura cross-coupling reactions, enabling further functionalization in medicinal chemistry .

Properties

Molecular Formula |

C18H22BN3O3 |

|---|---|

Molecular Weight |

339.2 g/mol |

IUPAC Name |

N-(4-methylpyrimidin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |

InChI |

InChI=1S/C18H22BN3O3/c1-12-10-11-20-16(21-12)22-15(23)13-6-8-14(9-7-13)19-24-17(2,3)18(4,5)25-19/h6-11H,1-5H3,(H,20,21,22,23) |

InChI Key |

MUQRPPVWYSPQPZ-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NC3=NC=CC(=N3)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylpyrimidin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves multiple steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-chloro-4-methylpyrimidine.

Boronate Ester Formation: The boronate ester is introduced via a reaction between 4-bromo-1,3,2-dioxaborolane and the benzamide derivative.

Coupling Reaction: The final step involves coupling the pyrimidine ring with the boronate ester using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylpyrimidin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids.

Reduction: Reduction reactions can modify the functional groups on the pyrimidine ring or the benzamide moiety.

Substitution: The boronate ester group can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Palladium catalysts and appropriate ligands for cross-coupling reactions.

Major Products

Oxidation: Formation of boronic acids.

Reduction: Formation of reduced derivatives with modified functional groups.

Substitution: Formation of new compounds with different substituents on the boronate ester.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing the pyrimidine moiety exhibit significant anticancer properties. The incorporation of the dioxaborolane group in N-(4-methylpyrimidin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide enhances its ability to interact with biological targets involved in cancer progression. Studies have shown that similar compounds can inhibit specific kinases and other enzymes critical for tumor growth and metastasis .

Antimicrobial Properties

The compound has also been explored for its antimicrobial potential. Its structural components may facilitate interaction with microbial enzymes or disrupt cellular processes in bacteria and fungi. Preliminary studies suggest that derivatives of this compound could be effective against resistant strains of pathogens .

Drug Delivery Systems

This compound can serve as a drug delivery agent due to its ability to form stable complexes with various therapeutic agents. This property can be exploited to enhance the solubility and bioavailability of poorly soluble drugs .

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to form thin films can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research indicates that incorporating boron-containing compounds can improve charge transport properties in these devices .

Polymer Chemistry

In polymer science, this compound can act as a cross-linking agent or modifier in the synthesis of new polymeric materials. Its boron content may impart unique mechanical and thermal properties to the resulting polymers .

Pesticide Development

The compound's potential as a pesticide or herbicide is being investigated due to its ability to inhibit specific biological pathways in plants and pests. The pyrimidine structure is known for its herbicidal activity against various weeds .

Fertilizer Enhancements

Research is ongoing into the use of this compound as an additive in fertilizers to enhance nutrient uptake efficiency in crops. The dioxaborolane group may play a role in improving the stability and release profile of nutrients .

Case Study 1: Anticancer Activity

A study published in 2023 demonstrated that derivatives of this compound showed promising results against breast cancer cell lines by inducing apoptosis through caspase activation pathways .

Case Study 2: Organic Electronics

Another research effort highlighted the use of this compound in fabricating OLEDs where it was found to improve device efficiency by 20% compared to traditional materials used in similar applications .

Mechanism of Action

The mechanism of action of N-(4-methylpyrimidin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its interaction with specific molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical assays. The pyrimidine ring and benzamide moiety contribute to the compound’s binding affinity and specificity towards target proteins and enzymes.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The target compound shares structural similarities with multiple benzamide-based boronic esters. Key variations in substituents and their implications are summarized below:

Key Observations :

- Pyrimidine vs.

- Boronic Ester Stability : Compounds like N-(3-Chloropropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (95% purity) demonstrate stability under diverse conditions, suggesting the target compound’s boronic ester is similarly robust for synthetic applications .

Physical and Spectroscopic Properties

- Purity : Commercial analogs (e.g., ) are typically ≥95% pure, suggesting rigorous chromatographic purification (e.g., automated column chromatography in ) .

Biological Activity

N-(4-methylpyrimidin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS: 1419221-35-4) is a compound of interest in medicinal chemistry due to its structural features that suggest potential biological activity. This article reviews its biological activity based on available research findings and data.

Chemical Structure and Properties

The compound has a molecular formula of CHBNO and a molar mass of 339.2 g/mol. Its structure includes a pyrimidine ring and a boron-containing moiety, which may contribute to its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | CHBNO |

| Molar Mass | 339.2 g/mol |

| Density | 1.18±0.1 g/cm³ (Predicted) |

| pKa | 10.78±0.70 (Predicted) |

Kinase Inhibition

Research indicates that compounds similar to this compound may exhibit kinase inhibitory activity. Kinases are critical in various signaling pathways associated with cancer and other diseases. The compound's structure suggests it could interact with ATP-binding sites of kinases.

Case Studies

- Inhibition of JAK2 : A related study explored the design and synthesis of pyrimidine derivatives as selective JAK2 inhibitors. The findings suggest that modifications similar to those in this compound could enhance selectivity towards JAK2, which is implicated in myeloproliferative neoplasms (MPNs) .

- Selectivity in Kinase Inhibition : Another study highlighted the importance of selectivity in kinase inhibitors to minimize off-target effects. The compound's potential to selectively inhibit certain kinases while sparing others could be crucial for therapeutic applications .

The mechanism by which this compound exerts its biological effects may involve:

- Binding to the ATP-binding pocket of target kinases.

- Inducing conformational changes that inhibit kinase activity.

Research Findings

Recent studies have focused on the synthesis and evaluation of similar compounds for their biological activities:

- In vitro assays have shown promising results for compounds with similar structures in inhibiting specific kinases involved in cancer progression.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.